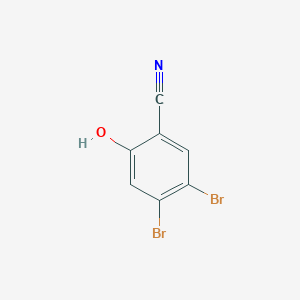

4,5-Dibromo-2-hydroxybenzonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H3Br2NO |

|---|---|

Molekulargewicht |

276.91 g/mol |

IUPAC-Name |

4,5-dibromo-2-hydroxybenzonitrile |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H |

InChI-Schlüssel |

LAAGQPMEJCHLBO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1Br)Br)O)C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4,5 Dibromo 2 Hydroxybenzonitrile

Classical Synthetic Routes

Traditional methods for synthesizing 4,5-Dibromo-2-hydroxybenzonitrile typically involve the sequential introduction of functional groups onto a benzene (B151609) ring scaffold. These routes are well-established but may involve hazardous reagents and solvents.

Stepwise Functionalization Approaches

The primary classical approach to synthesizing this compound is through the direct electrophilic aromatic substitution of a suitable precursor. The bromination of 2-hydroxybenzonitrile (B42573) (also known as 2-cyanophenol) is a key example of this strategy. In this reaction, the hydroxyl group acts as a powerful activating and ortho-para directing group, while the cyano group is a deactivating, meta-directing group. The strong directing effect of the hydroxyl group guides the incoming bromine electrophile (Br+) to the positions ortho and para to it. The para position (position 5) and the adjacent ortho position (position 4) are thus the favored sites for bromination, leading to the desired 4,5-dibrominated product.

Another, more complex, multi-step pathway starts from p-cresol (B1678582). google.com This process involves a sequence of reactions:

Bromination: p-cresol is first brominated to produce 3,5-dibromo-p-cresol. google.com

Oxidation: The methyl group of 3,5-dibromo-p-cresol is oxidized to form 3,5-dibromo-4-hydroxybenzaldehyde (B181551). google.com

Oximation: The aldehyde is then converted to its oxime, 3,5-dibromo-4-hydroxybenzyl oxime. google.com

Dehydration: Finally, the oxime is dehydrated to yield the nitrile, forming 3,5-dibromo-4-hydroxybenzonitrile. google.com

This multi-step approach is generally considered less efficient and more complicated, making it a less common choice. google.com

Precursor Compounds and Transformation Pathways

The selection of precursors is fundamental to the classical synthesis of this compound. The most direct route begins with 2-hydroxybenzonitrile. The transformation involves reacting it with elemental bromine, often in a solvent like acetic acid or a halogenated hydrocarbon such as chlorobenzene, sometimes at elevated temperatures. google.comgoogle.com

A different classical pathway utilizes 4-cyanophenol as the starting material. google.com This precursor can be dibrominated using various reagents, including elemental bromine or, alternatively, a combination of bromine and chlorine. google.com A specific method involves the use of preformed bromine chloride in an aqueous solution of hydrogen bromide. google.com While effective, these classical methods frequently employ hazardous materials like liquid bromine and carcinogenic solvents like chlorobenzene, which are significant drawbacks. google.comgoogle.com

Table 1: Comparison of Classical Synthesis Precursors

| Precursor Compound | Key Transformation | Reagents | Noted Drawbacks |

| 2-Hydroxybenzonitrile | Direct Dibromination | Elemental Bromine, Acetic Acid | Use of hazardous liquid bromine. |

| 4-Cyanophenol | Dibromination | Bromine, Chlorine, Bromine Chloride | Involves hazardous reagents. google.com |

| p-Cresol | Multi-step Synthesis | Liquid Bromine, Oxidizing Agents, etc. | Inefficient, multi-step process. google.com |

Modern and Green Chemistry Approaches in Synthesis

In response to the environmental and safety concerns associated with classical methods, modern synthetic chemistry has focused on developing greener, more sustainable alternatives. These approaches emphasize the use of less hazardous reagents, eco-friendly solvents, and catalytic processes to improve efficiency and reduce waste.

Eco-friendly Bromination Techniques

A significant advancement in the synthesis of halogenated aromatic compounds is the development of eco-friendly brominating reagents. For the synthesis of the related isomer 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), a highly efficient and green method has been developed that avoids the use of hazardous liquid bromine. google.com This process utilizes a solid, non-hazardous brominating reagent composed of an alkali or alkaline earth metal bromide and bromate (B103136) in a 2:1 molar ratio. google.comgoogle.com

The reaction is conducted in water, and the addition of an inorganic acid, such as hydrochloric acid, generates the reactive brominating species in situ. google.com This method proceeds at room temperature and atmospheric pressure without the need for a catalyst, achieving high yields (91-99%) and purity (>99%) with minimal workup. google.com This represents a substantial improvement in terms of safety and environmental impact over traditional methods. google.comgoogle.com Another modern approach involves aerobic oxidative bromination, which can use sodium bromide (NaBr) in acetic acid or aqueous hydrobromic acid (HBr) as the bromine source, with oxygen as the oxidant. nih.govacs.org

Catalytic Synthesis Protocols

While the bromide/bromate system for bromination is notable for being catalyst-free, other modern techniques leverage catalysis to enhance reaction efficiency and selectivity. google.comgoogle.com For instance, aerobic bromination reactions can be effectively promoted by a catalytic amount of an ionic liquid. nih.gov This transition-metal-free system shows high efficiency and has a broad substrate scope. nih.gov

Another approach mentioned in patent literature for the synthesis of related esters involves reacting 4-cyanophenol with preformed bromine chloride. google.com Although not a catalytic cycle in the modern sense, it represents a move towards more controlled and specific reagent chemistry. The development of heterogeneous catalysts, such as polymer-supported palladium nanoparticles, for other complex syntheses showcases the potential for applying advanced catalytic systems to produce functionalized aromatic compounds in continuous-flow processes, which could be adapted for similar brominations in the future. rsc.org

Solvent and Reagent Selection for Sustainable Production

The principles of green chemistry heavily influence the choice of solvents and reagents in modern synthesis. The most significant sustainable shift in the production of dibromo-hydroxybenzonitriles is the replacement of hazardous organic solvents with water. google.com Classical syntheses often used solvents like chlorobenzene, which is carcinogenic. google.com The eco-friendly bromide/bromate method uses water as the reaction medium, completely avoiding organic solvents. google.com

Table 2: Overview of Green Synthesis Approach for a Related Isomer

| Feature | Green Chemistry Approach |

| Brominating Agent | Solid mixture of bromide and bromate salts (2:1 molar ratio). google.comgoogle.com |

| Solvent | Water. google.com |

| Catalyst | None required. google.comgoogle.com |

| Reaction Conditions | Room temperature, atmospheric pressure. google.com |

| Yield | 91-99%. google.com |

| Key Advantages | Avoids hazardous liquid bromine and organic solvents; simple, safe, and energy-efficient. google.comgoogle.com |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful control of reaction conditions to favor the desired disubstituted product over other isomeric or polybrominated species. The primary variables influencing the reaction's outcome are temperature, pressure, reaction time, and the subsequent isolation and purification strategies.

Temperature and Pressure Control

Temperature is a critical parameter in the bromination of phenolic compounds. The hydroxyl group of the starting material, 2-hydroxybenzonitrile, is a strongly activating, ortho-, para-directing group. The nitrile group, being a deactivating meta-director, will also influence the regioselectivity of the substitution. To achieve the desired 4,5-dibromo substitution pattern, precise temperature control is essential to manage the reaction rate and minimize the formation of undesired byproducts.

For the bromination of similar phenolic substrates, reactions are often initiated at low temperatures, sometimes as low as -30°C to -10°C, particularly when using highly reactive brominating agents like N-bromosuccinimide (NBS) in the presence of an acid catalyst. This initial low temperature helps to control the exothermic nature of the reaction and improve selectivity. The reaction mixture may then be allowed to warm to room temperature or gently heated to ensure completion.

Pressure control is generally not a primary concern for typical laboratory-scale bromination reactions conducted at atmospheric pressure. However, in scaled-up industrial processes, pressure might be regulated to control the addition of gaseous reagents or to manage the boiling point of low-boiling solvents.

Table 1: Illustrative Temperature Profiles for Bromination of Hydroxybenzonitriles

| Stage | Temperature Range (°C) | Rationale |

| Initial Reagent Addition | -30 to 0 | To control the initial exothermic reaction and enhance regioselectivity. |

| Reaction Progression | 0 to 25 (Room Temp) | To allow the reaction to proceed to completion at a controlled rate. |

| Reflux (if necessary) | Varies with solvent | To drive the reaction to completion, though may risk byproduct formation. |

Reaction Time and Conversion Efficiency

The duration of the bromination reaction is a key factor in achieving high conversion of the starting material to the desired product. Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. Reaction times can vary significantly, from a few hours to overnight, depending on the reactivity of the substrate, the brominating agent used, and the reaction temperature.

Conversion efficiency is directly linked to the optimization of all reaction parameters. For instance, in the synthesis of related monobrominated hydroxybenzonitriles, high conversion rates have been reported. Achieving a high yield of the specific 4,5-dibromo isomer would likely require extensive optimization to find the right balance between reaction time and the prevention of over-bromination or the formation of other isomers.

Table 2: Factors Influencing Conversion Efficiency

| Parameter | Effect on Conversion | Notes |

| Reaction Time | Insufficient time leads to incomplete reaction; excessive time may increase byproducts. | Optimal time is determined by reaction monitoring. |

| Stoichiometry | A slight excess of the brominating agent may be needed for complete conversion. | A large excess increases the risk of polybromination. |

| Catalyst | An appropriate acid catalyst can significantly increase the reaction rate. | The choice of catalyst can also affect regioselectivity. |

Isolation and Purification Strategies

Once the reaction is complete, a series of work-up and purification steps are necessary to isolate the this compound in a pure form. A typical work-up procedure involves quenching the reaction to destroy any remaining brominating agent, often with a reducing agent like sodium bisulfite. This is followed by extraction of the product into an organic solvent. The organic layer is then washed with water and brine to remove any water-soluble impurities and dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Purification of the crude product is generally achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and is determined by the solubility of the product and impurities at different temperatures. For column chromatography, a silica (B1680970) gel stationary phase is commonly used with a gradient of non-polar to polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, to separate the desired product from unreacted starting material and any byproducts. The purity of the final product is typically confirmed by analytical techniques like NMR spectroscopy and melting point determination.

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The primary pathway is an electrophilic aromatic substitution, where a bromine electrophile attacks the electron-rich benzene ring of 2-hydroxybenzonitrile.

Elucidation of Reaction Intermediates

The bromination of 2-hydroxybenzonitrile proceeds through a series of charged intermediates. The key steps are:

Generation of the Electrophile : The brominating agent (e.g., Br₂ or NBS) interacts with a Lewis acid or protic acid catalyst to generate a more potent electrophile, such as the bromonium ion (Br⁺) or a polarized bromine species.

Formation of the Sigma Complex (Arenium Ion) : The electrophile attacks the aromatic ring at a position of high electron density. The hydroxyl group strongly directs the incoming electrophile to the ortho and para positions (positions 3, 5, and the carbon bearing the hydroxyl group is position 2). The nitrile group is deactivating and meta-directing (to positions 3 and 5 relative to itself). The first bromination is likely to occur at the 5-position, which is para to the strongly activating hydroxyl group. The second bromination would then occur at the 4-position. The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate influences the regioselectivity of the reaction.

Deprotonation : A base in the reaction mixture, which can be the solvent or the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

The formation of the 4,5-dibromo isomer suggests a stepwise bromination, with the formation of a monobrominated intermediate, likely 5-bromo-2-hydroxybenzonitrile, preceding the introduction of the second bromine atom.

Kinetic Studies of Formation Reactions

The rate of the reaction is influenced by several factors:

Concentration of Reactants : Higher concentrations of the substrate and the brominating agent will increase the reaction rate.

Temperature : The Arrhenius equation describes the relationship between temperature and the reaction rate constant. An increase in temperature generally leads to a significant increase in the reaction rate.

Solvent Polarity : The polarity of the solvent can affect the stability of the charged intermediates and transition states, thereby influencing the reaction rate. More polar solvents can often stabilize the sigma complex, accelerating the reaction.

Kinetic studies would be invaluable in fine-tuning the reaction conditions to maximize the yield of this compound while minimizing the formation of impurities.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Nitrile Group (–CN)

The nitrile group is characterized by a carbon-nitrogen triple bond. The polarity of this bond, with the carbon atom being electrophilic, makes it susceptible to attack by nucleophiles. libretexts.org This electrophilicity is a key feature in the reactions of nitriles. libretexts.orgchemistrysteps.com

The electrophilic carbon atom of the nitrile group readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard reagents, can attack the nitrile carbon to form an intermediate imine salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orglibretexts.org The presence of electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the nitrile carbon, potentially facilitating this reaction. nottingham.ac.uk

One of the most common reactions of nitriles is hydrolysis, which can occur under either acidic or basic conditions to ultimately form a carboxylic acid. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate. libretexts.orgsemanticscholar.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the nitrile nitrogen is protonated. This activation increases the electrophilicity of the carbon, allowing for the addition of water. A series of proton transfers and tautomerization leads to the formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.org The resulting intermediate, after protonation, forms an amide. This amide can then be further hydrolyzed under the basic conditions to yield a carboxylate salt, which upon acidification gives the carboxylic acid. chemistrysteps.comsemanticscholar.org

Selective partial hydrolysis to the amide is also possible under controlled alkaline conditions. semanticscholar.org For 4,5-Dibromo-2-hydroxybenzonitrile, hydrolysis would lead to the formation of 4,5-Dibromo-2-hydroxybenzamide and subsequently 4,5-Dibromo-2-hydroxybenzoic acid.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemistrysteps.com This reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. The reaction proceeds through an intermediate imine, which is further reduced to the amine. libretexts.org The reduction of this compound with LiAlH₄ would yield (2-amino-4,5-dibromophenyl)methanol, as LiAlH₄ would also reduce the nitrile to a primary amine.

Alternatively, using a less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can lead to the partial reduction of the nitrile to an imine, which upon hydrolysis yields an aldehyde. libretexts.orgchemistrysteps.com This would transform this compound into 4,5-Dibromo-2-hydroxybenzaldehyde.

Reactivity of the Hydroxyl Group (–OH)

The phenolic hydroxyl group is also a site of significant reactivity. It can act as a nucleophile and is susceptible to reactions like esterification and etherification. Its acidic proton can be removed by a base, forming a phenoxide ion, which is an even stronger nucleophile.

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification : In a reaction analogous to that of the related compound 3,5-dibromo-4-hydroxybenzonitrile, the hydroxyl group can be esterified. google.comgoogle.com This is typically achieved by reacting the phenol (B47542) with an acid chloride or an acid anhydride, often in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For example, reaction with an aliphatic acid halide would yield the corresponding ester derivative of this compound. google.com

Etherification : The Williamson ether synthesis provides a classic method for converting phenols to ethers. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile, displacing a halide from an alkyl halide to form an ether.

Phenols can undergo oxidative transformations, although the specific products depend on the oxidant used and the substitution pattern of the phenol. The presence of electron-withdrawing bromine atoms on the ring can influence the oxidation potential. While specific studies on the oxidation of this compound are not prevalent, general principles suggest that under certain conditions, oxidation could lead to the formation of quinone-like structures. However, the reaction conditions would need to be carefully controlled to avoid degradation of the molecule.

Interactive Data Tables

Table 1: Summary of Functional Group Reactivity

| Functional Group | Reaction Type | Reagents | Product Type |

| Nitrile (–CN) | Nucleophilic Addition | Grignard Reagents (R-MgX), then H₃O⁺ | Ketone |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | |

| Amidation | Controlled Hydrolysis | Amide | |

| Reduction | LiAlH₄, then H₂O | Primary Amine | |

| Reduction | DIBAL-H, then H₂O | Aldehyde | |

| Hydroxyl (–OH) | Esterification | Acid Chloride (RCOCl), base | Ester |

| Etherification | Base (e.g., NaH), then Alkyl Halide (R-X) | Ether |

Phenolic Group Acidity and Anion Formation

The hydroxyl group (–OH) at the C2 position imparts phenolic acidity to the molecule. The acidity of this group is significantly enhanced compared to phenol itself (pKa ≈ 10) due to the presence of three electron-withdrawing groups: the nitrile (–CN) group and the two bromine (–Br) atoms. These groups stabilize the corresponding phenoxide anion through a combination of inductive and resonance effects, thereby facilitating deprotonation.

Upon treatment with a suitable base, such as an alkali metal hydroxide (e.g., NaOH) or carbonate (e.g., K₂CO₃), this compound is readily deprotonated to form the 4,5-dibromo-2-cyanophenoxide anion. This anion is a key intermediate for further functionalization of the hydroxyl group, such as in Williamson ether synthesis or esterification reactions. The formation of this stable anion is also a critical consideration in reactions targeting the bromine substituents, as many organometallic reagents are also strong bases. youtube.comlibretexts.org

Reactivity of the Bromine Substituents (–Br)

The two bromine atoms at positions C4 and C5 are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed reactions or halogen-metal exchange.

Halogen–Metal Exchange Reactions

Halogen–metal exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. nih.gov This reaction typically involves treating the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi), at low temperatures.

For this compound, this reaction presents a significant chemoselectivity challenge due to the acidic phenolic proton. The highly basic n-BuLi can react in two ways:

Deprotonation: Acid-base reaction with the phenolic –OH group.

Halogen–Metal Exchange: Substitution of a –Br atom with –Li.

To achieve selective halogen-metal exchange, the acidic proton must be addressed. This is typically accomplished by either protecting the hydroxyl group (e.g., as a methoxymethyl (MOM) ether or silyl (B83357) ether) prior to the exchange reaction or by using excess alkyllithium reagent to first deprotonate the phenol and then effect the exchange. nih.govtcnj.edu Studies on similar systems with acidic protons show that using a combination of reagents, such as i-PrMgCl and n-BuLi, can also facilitate selective exchange under non-cryogenic conditions. nih.gov Once formed, the aryllithium intermediate can be trapped with various electrophiles to introduce new functional groups. tcnj.edursc.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction wherein a nucleophile displaces a leaving group on an aromatic ring. This pathway requires the ring to be "activated" by the presence of strong electron-withdrawing groups (like –NO₂) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.com

In this compound, the bromine atoms are the potential leaving groups. The nitrile group (–CN) is electron-withdrawing; however, it is meta to the C5-Br and para to the C4-Br. While the para relationship is favorable for activation, the hydroxyl group (–OH) at C2 is a strong electron-donating group, which deactivates the ring toward nucleophilic attack. osti.gov The presence of this activating group generally disfavors the SNAr mechanism. Therefore, direct displacement of the bromine atoms by nucleophiles via a standard SNAr pathway is considered unlikely under typical conditions and would require specialized strategies, such as those involving radical intermediates, to proceed. osti.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form new carbon-carbon bonds, particularly for creating biaryl structures. nih.gov

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene, also catalyzed by a palladium complex. wikipedia.orglibretexts.org It is a powerful method for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a highly reliable method for the synthesis of arylalkynes.

The presence of two non-equivalent bromine atoms allows for the potential of selective mono- or di-functionalization by carefully controlling reaction conditions.

Table 1: Representative Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Biaryl (Ar-R) |

| Heck-Mizoroki | Alkene (H₂C=CHR) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | Styrene derivative (Ar-CH=CHR) |

| Sonogashira | Terminal Alkyne (H≡CR) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Arylalkyne (Ar-C≡CR) |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The feasibility and regiochemistry of this reaction are dictated by the electronic properties of the substituents already present on the ring. byjus.com

In this compound, the ring has only one available position for substitution: C6. The directing effects of the existing groups on this position are as follows:

Hydroxyl (–OH) group: Strongly activating and ortho, para-directing. It strongly favors substitution at the ortho C6 position. libretexts.org

Bromine (–Br) atoms: Deactivating yet ortho, para-directing. The C5-Br directs to the ortho C6 position, while the C4-Br has a minimal effect as it is meta to C6.

Nitrile (–CN) group: Strongly deactivating and meta-directing. It directs away from the C6 position.

The overwhelmingly powerful activating and directing effect of the phenolic hydroxyl group dominates the collective influence of the other substituents. Therefore, if the molecule undergoes electrophilic substitution, the electrophile will be directed exclusively to the C6 position. Reactions like nitration or halogenation, if forced, would be expected to yield the 2,4,5-tribromo-6-substituted-2-hydroxybenzonitrile derivative. However, the already electron-poor nature of the ring due to the three withdrawing groups (two bromines and a nitrile) means that harsh reaction conditions may be required. quora.comorganicmystery.com

Chemo- and Regioselectivity in Multi-Functional Transformations

The synthetic utility of this compound is largely defined by the ability to selectively target one of its reactive sites.

Chemoselectivity refers to the preferential reaction of one functional group over another. Key considerations include:

Acidic Proton vs. Bromine: As discussed, strong organometallic bases will preferentially deprotonate the phenol before any halogen-metal exchange can occur. nih.gov Protection of the –OH group is a common strategy to redirect reactivity toward the C–Br bonds.

Hydroxyl vs. Nitrile Group: The hydroxyl group can be readily converted to an ether or ester. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, typically under conditions that would not affect the other groups.

Regioselectivity concerns the selective reaction at one of the two bromine atoms. The C4 and C5 positions are electronically distinct:

C4-Br: This position is para to the electron-donating –OH group and meta to the electron-withdrawing –CN group.

C5-Br: This position is meta to the –OH group and para to the –CN group.

In palladium-catalyzed cross-coupling reactions, oxidative addition of the palladium(0) catalyst to the C–Br bond is the initial step. This step is generally faster for C–Br bonds at more electron-deficient positions. The C5-Br, being para to the strongly withdrawing nitrile group, is more electron-deficient than the C4-Br. Therefore, in mono-functionalization reactions under kinetic control, cross-coupling is expected to occur preferentially at the C5 position. Conversely, in halogen-metal exchange reactions, the formation of the lithiated species is often directed by chelation or the stability of the resulting carbanion, which can lead to different regiochemical outcomes. libretexts.orgnih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The application of various NMR techniques would be crucial in unequivocally determining the structure of 4,5-Dibromo-2-hydroxybenzonitrile.

¹H NMR Techniques for Proton Environment Analysis

¹H (Proton) NMR spectroscopy would be the first step in the NMR analysis. It provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, with its aromatic protons, one would expect to observe distinct signals in the aromatic region of the spectrum (typically 6.5-8.5 ppm). The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine and nitrile groups and the electron-donating effect of the hydroxyl group. The splitting pattern of these signals, governed by spin-spin coupling, would reveal the connectivity of the protons on the benzene (B151609) ring. A proton with adjacent protons would appear as a multiplet (e.g., a doublet, triplet), while an isolated proton would appear as a singlet.

Interactive Data Table: Predicted ¹H NMR Data

| Predicted Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | - | - | - |

| H-6 | - | - | - |

| OH | - | - | - |

| No experimental data is publicly available to populate this table. |

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons would indicate their functional group and electronic environment. For instance, the carbon of the nitrile group (C≡N) would appear in a characteristic downfield region, while the carbons bonded to bromine and the hydroxyl group, as well as the other aromatic carbons, would have specific chemical shifts reflecting the substituent effects.

Interactive Data Table: Predicted ¹³C NMR Data

| Predicted Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | - |

| C-2 (C-CN) | - |

| C-3 | - |

| C-4 (C-Br) | - |

| C-5 (C-Br) | - |

| C-6 | - |

| C≡N | - |

| No experimental data is publicly available to populate this table. |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would definitively show the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₃Br₂NO), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | - | - |

| [M-H]⁻ | - | - |

| [M]⁺˙ | - | - |

| No experimental data is publicly available to populate this table. |

Fragmentation Pattern Analysis for Structural Confirmation

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. The fragmentation of this compound would likely involve the loss of the nitrile group (CN), the hydroxyl group (OH), and bromine atoms. The analysis of these fragmentation pathways would provide further evidence for the assigned structure.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the compound would first be separated from any impurities or byproducts based on its volatility and interaction with the GC column. The retention time would be a characteristic property under specific chromatographic conditions. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at m/z corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern, showing peaks from the loss of functional groups such as -CN, -OH, and bromine atoms, would provide further structural confirmation. For instance, data for the related isomer, 5-Bromo-2-hydroxybenzonitrile, is available in spectral databases.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for less volatile or thermally labile compounds. In LC-MS analysis of this compound, a reversed-phase column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected by the mass spectrometer, often using electrospray ionization (ESI) in negative ion mode, which would readily deprotonate the phenolic hydroxyl group to form the [M-H]⁻ ion. The high-resolution mass spectrometry (HRMS) capability of modern LC-MS systems would allow for the determination of the elemental composition with high accuracy, confirming the molecular formula.

A sensitive and robust LC-MS/MS method has been developed for the determination of potential genotoxic impurities in Telmisartan, including related brominated and dibrominated nitrile compounds, demonstrating the utility of this technique for analyzing similar structures. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of the chemical bonds.

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group involved in hydrogen bonding.

C≡N Stretching: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is anticipated for the nitrile group. The position of this band can be influenced by the electronic effects of the substituents on the benzene ring.

C-Br Stretching: The carbon-bromine stretching vibrations would appear in the far-infrared region, typically between 500 and 700 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1400-1600 cm⁻¹ region.

The NIST WebBook provides IR spectral data for the related compound 4-hydroxybenzonitrile, which can serve as a reference for the characteristic vibrational modes. sphinxsai.com

Hydrogen Bonding Network Characterization

The presence of both a hydroxyl group (a hydrogen bond donor) and a nitrile group (a hydrogen bond acceptor) in this compound suggests the potential for intermolecular hydrogen bonding. In the solid state, this could lead to the formation of chains or more complex networks. The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to the strength and nature of the hydrogen bonding. A significant shift to lower wavenumbers and broadening of this band would indicate strong hydrogen bonding interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for conjugated systems.

Electronic Transitions and Chromophore Analysis

The chromophore in this compound is the substituted benzene ring. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit absorption bands corresponding to π → π* electronic transitions. The presence of the hydroxyl, nitrile, and bromine substituents would influence the position and intensity of these absorption maxima (λ_max). The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzonitrile (B105546). The bromine atoms may also contribute to a red shift. The specific λ_max values would be characteristic of the substitution pattern.

X-ray Diffraction Techniques

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information on its molecular structure, including bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal the details of the crystal packing and the intermolecular interactions, such as the hydrogen bonding network.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. The process involves growing a high-quality single crystal of the substance, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a detailed model of the crystal lattice and the molecule's conformation within it.

While a specific crystal structure for this compound is not publicly available, the analysis of closely related isomers, such as 5-Bromo-2-hydroxybenzonitrile, provides insight into the type of data obtained from an SC-XRD experiment. epa.govnih.gov For instance, the crystal structure of 5-Bromo-2-hydroxybenzonitrile reveals a triclinic crystal system and demonstrates how intermolecular forces, such as hydrogen bonding between the phenolic hydroxyl group and the nitrile nitrogen, dictate the packing of molecules in the solid state. epa.govnih.gov This information is critical for understanding the physical properties of the material, including its melting point and solubility.

Below is a representative table of crystallographic data for the related compound, 5-Bromo-2-hydroxybenzonitrile, illustrating the detailed information derived from a single crystal X-ray diffraction study. nih.gov

| Parameter | 5-Bromo-2-hydroxybenzonitrile |

| Chemical Formula | C₇H₄BrNO |

| Formula Weight | 198.01 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 3.8422 (3) |

| b (Å) | 8.5166 (7) |

| c (Å) | 21.6507 (18) |

| α (°) | 97.074 (1) |

| β (°) | 91.991 (1) |

| γ (°) | 97.068 (1) |

| Volume (ų) | 696.83 (10) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 125 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

This data is for the related compound 5-Bromo-2-hydroxybenzonitrile and is presented for illustrative purposes. nih.gov

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid sample. Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a microcrystalline powder. This makes it an invaluable tool for routine analysis in a manufacturing setting. The technique is used to identify the crystalline phase of a material, determine the degree of crystallinity, and detect the presence of different polymorphs (different crystalline forms of the same compound). units.it

In the analysis of this compound, PXRD would be used to generate a unique "fingerprint" diffraction pattern. This pattern, which consists of a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of the compound's specific crystalline form. By comparing the obtained pattern to a reference pattern, one can confirm the identity and phase purity of a batch of the material.

A typical data table from a PXRD analysis would list the 2θ angles of the diffraction peaks along with their corresponding d-spacings (the distance between planes of atoms in the crystal lattice) and relative intensities.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 60 |

| 25.8 | 3.45 | 75 |

| 28.3 | 3.15 | 50 |

This is a hypothetical data table for illustrative purposes, as public PXRD data for this compound is not available.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of individual components within a mixture. For this compound, these methods are primarily used to assess its purity and to analyze it in the presence of related substances or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like this compound. nih.govresearchgate.net In a typical reverse-phase HPLC method, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis detector, is used to monitor the eluent and generate a chromatogram. nih.gov

The purity of this compound can be determined by calculating the area percentage of its peak in the chromatogram relative to the total area of all peaks.

Typical HPLC Parameters for Analysis of a Brominated Phenolic Compound:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) |

| Gradient | 50:50 to 90:10 over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table represents a typical method for a compound of this class.

Hypothetical Purity Analysis Data:

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 3.5 | 0.5 | Impurity A |

| 2 | 8.2 | 99.2 | This compound |

| 3 | 10.1 | 0.3 | Impurity B |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and high polarity of this compound, owing to its phenolic hydroxyl group, direct analysis by GC is challenging. To make the compound suitable for GC analysis, a derivatization step is typically required. nih.govnih.gov This involves chemically modifying the hydroxyl group to form a less polar and more volatile derivative, such as a silyl (B83357) ether. nih.gov

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.

General GC Method with Derivatization:

| Step | Description |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Reaction Conditions | Heat at 60°C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Advanced Separation Modes (e.g., UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than traditional HPLC. researchgate.net This results in significantly faster analysis times, improved resolution, and greater sensitivity. A method developed for HPLC can often be transferred to a UPLC system to take advantage of these benefits. chemscene.com For the analysis of this compound, UPLC would be particularly advantageous for resolving closely related impurities and for high-throughput screening applications.

Typical UPLC Parameters:

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Gradient | 30:70 to 95:5 over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 1 µL |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for understanding the electronic structure and properties of molecules. DFT calculations are instrumental in predicting the geometry, spectroscopic characteristics, and reactivity of chemical compounds.

The electronic structure of the molecule dictates its chemical behavior. The presence of electron-withdrawing bromine atoms and the cyano group, along with the electron-donating hydroxyl group, creates a complex electronic environment in 4,5-Dibromo-2-hydroxybenzonitrile. DFT calculations can map the electron density distribution, revealing regions of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack. The stability of such substituted phenols is influenced by factors like intramolecular hydrogen bonding and steric hindrance from the bulky bromine atoms. researchgate.net

Table 1: Representative Calculated Bond Lengths and Angles for a Related Substituted Benzonitrile (B105546)

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C-Br | ~1.90 |

| Bond Length | C-O (hydroxyl) | ~1.36 |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 |

| Bond Length | C-C≡N | ~1.45 |

| Bond Length | C≡N | ~1.16 |

| Bond Angle | C-C-Br | ~120 |

| Bond Angle | C-C-O | ~118 |

| Bond Angle | C-C-C (aromatic) | ~119 - 121 |

| Note: These are typical values derived from DFT calculations on similar brominated and hydroxylated benzonitrile structures and serve as illustrative examples. Actual values for this compound would require specific calculations. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a pivotal role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. For this compound, the electron-donating hydroxyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing cyano and bromo groups would lower the energy of the LUMO. DFT calculations can precisely determine the energies of these orbitals and their spatial distribution. In many ortho-hydroxy Schiff bases, which share some structural similarities, the HOMO-LUMO gap is a key factor in understanding intramolecular charge transfer processes. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Properties from DFT Calculations on a Related Aromatic Nitrile

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.0 |

| Note: These values are illustrative and based on general findings for similar aromatic compounds. Specific calculations are needed for this compound. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific spectral peaks can be assigned to the functional groups within the molecule, such as the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile, and the C-Br stretches. For instance, in a study of 2-amino-5-bromo-benzoic acid methyl ester, DFT calculations were successfully used to assign vibrational wavenumbers. nih.gov While no specific vibrational analysis for this compound is published, the methodology would be directly applicable.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Molecule Structurally Similar to this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~3600 |

| Nitrile (-C≡N) | C≡N Stretch | ~2230 |

| Aromatic Ring | C-H Stretch | ~3100 |

| Aromatic Ring | C=C Stretch | ~1600, ~1450 |

| Bromo (-Br) | C-Br Stretch | ~600 |

| Note: These are characteristic frequency ranges and would be refined by specific DFT calculations for the target molecule. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions that are not captured by static DFT calculations.

MD simulations can explore the different spatial arrangements (conformers) of this compound and their relative energies. A key conformational feature would be the orientation of the hydroxyl group relative to the adjacent nitrile group and the bromine atom. These simulations can reveal the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the nitrile group or a bromine atom.

Furthermore, MD simulations of multiple molecules can elucidate the nature of intermolecular interactions. For this compound, these would include hydrogen bonding between the hydroxyl group of one molecule and the nitrile or hydroxyl group of another, as well as π-π stacking interactions between the aromatic rings. The bromine atoms can also participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition. Studies on other phenolic compounds have highlighted the importance of such interactions in determining their physical properties. researchgate.net

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, ethanol). These simulations can predict how solvation affects the conformational preferences of the molecule. For example, in a polar protic solvent, the intramolecular hydrogen bonding might be disrupted in favor of stronger hydrogen bonds with the solvent molecules.

Solvation simulations are also crucial for understanding the solubility of the compound and its partitioning behavior between different phases. By calculating the free energy of solvation, it is possible to predict how readily this compound will dissolve in various solvents, which is a critical piece of information for its synthesis, purification, and application. The study of halophenols in different solvents has shown that the solvent can significantly affect properties like acidity. researchgate.net

Reaction Pathway and Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of chemical reactions. For compounds related to this compound, DFT calculations have been employed to map out reaction pathways, identify intermediate structures, and determine the energetics of transformation processes.

A pertinent example, while not involving this compound directly, is the computational study of the reaction mechanism for the formation of 4,5-diaminophthalonitrile (B137029) from 4,5-dibromo-1,2-diaminobenzene and copper cyanide. researchgate.net This study reveals a two-step reaction mechanism, providing a framework for understanding how similar dibrominated aromatic compounds might react. researchgate.net

The localization of transition states is a critical aspect of understanding reaction mechanisms, as these high-energy structures represent the bottleneck of a chemical transformation. In the computational analysis of the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide, two distinct activated complexes (transition states), denoted as AC1 and AC2, were identified. researchgate.net These transition states were characterized by the presence of a triangular Cu-C≡N moiety, which is crucial for the cyanide group transfer to the aromatic ring. researchgate.net

For a hypothetical reaction involving this compound, such as a nucleophilic substitution, computational methods would similarly focus on identifying the geometry and energy of the transition state to understand the reaction's feasibility and kinetics. The presence of the hydroxyl and nitrile groups would influence the electron distribution and, consequently, the structure of the transition state.

Activation energy is the minimum energy required to initiate a chemical reaction and is a key parameter derived from transition state analysis. For the two-step reaction of 4,5-dibromo-1,2-diaminobenzene, the activation energies were calculated to be 189.0 kJ mol⁻¹ for the first step and 210.6 kJ mol⁻¹ for the second step. researchgate.net The positive values of the Gibbs free energy of activation (ΔG‡) and enthalpy of activation (ΔH‡) confirmed the presence of energy barriers for both steps. researchgate.net

These findings suggest that similar reactions with this compound would also have significant activation barriers, the heights of which would be influenced by the electronic effects of the hydroxyl and nitrile substituents. The table below summarizes the thermodynamic and kinetic data from the aforementioned study on a related compound, illustrating the type of data that can be generated through such computational analyses.

Table 1: Thermodynamic and Kinetic Data for the Reaction of 4,5-dibromo-1,2-diaminobenzene with Copper Cyanide researchgate.net

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Activation Energy (Ea) | 189.0 kJ mol⁻¹ | 210.6 kJ mol⁻¹ |

| Gibbs Free Energy (ΔG) | -606.8 kJ mol⁻¹ | -600.1 kJ mol⁻¹ |

| Enthalpy (ΔH) | -610.7 kJ mol⁻¹ | -603.6 kJ mol⁻¹ |

| Entropy (ΔS) | -0.0132 kJ mol⁻¹ K⁻¹ | -0.0117 kJ mol⁻¹ K⁻¹ |

QSAR (Quantitative Structure-Activity Relationship) Modeling for Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific activity or property. While often used in biological and toxicological studies, QSAR can also be applied to predict the physicochemical properties of chemical systems, which is particularly relevant for halogenated aromatic compounds.

For instance, a study on halogenated benzenes developed multivariate QSAR models to predict properties such as boiling point, melting point, flash point, and density. nih.gov These models were based on topological indices derived from the chemical formula and were optimized through a careful selection of variables. nih.gov The predictive capacity of these models was validated using external sets of compounds, demonstrating their utility in estimating environmentally relevant physicochemical properties. nih.gov

The table below shows the predictive accuracy of the QSAR models for various properties of halogenated benzenes, indicating the potential for such models in chemical property prediction.

Table 2: Predictive Accuracy of QSAR Models for Halogenated Benzenes nih.gov

| Property | Range of Experimental Values | Standard Deviation of Prediction Errors (SDEP) |

|---|---|---|

| Melting Point (MP) | -48°C to 181°C | ± 21°C |

| Boiling Point (BP) | 75°C to 286°C | ± 13°C |

| Density (D) | 1.02 to 2.52 g/cm³ | ± 0.14 g/cm³ |

| Flash Point (FP) | -12°C to 126°C | ± 17°C |

Crystal Structure Prediction and Polymorphism Studies

The arrangement of molecules in a solid-state crystal lattice can significantly impact the physical properties of a compound. Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements for a given molecule. This is particularly important as many organic molecules exhibit polymorphism, the ability to exist in multiple crystalline forms. ucr.edu

The phenomenon of polymorphism is widespread, with estimates suggesting that at least half of all organic molecules can form different crystal structures. ucr.edu These different polymorphs can have varying stability, solubility, and other physical properties. For example, benzene (B151609) is known to crystallize in the space group Pbca at ambient pressure but transforms to a structure with P2₁/c symmetry at higher pressures. youtube.com

While specific CSP studies on this compound have not been reported, modern CSP methods, which often combine systematic search algorithms with machine learning force fields, have shown great success in predicting the crystal structures of complex organic molecules. nih.gov These methods can reproduce experimentally known polymorphs and even predict new, yet-to-be-discovered, low-energy forms. nih.gov

For this compound, a CSP study would involve generating a multitude of potential crystal packings and ranking them based on their calculated lattice energies. This would provide valuable information on the likely stable polymorphs and their expected properties, which is crucial for applications where the solid-state form of the compound is important.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-dibromo-1,2-diaminobenzene |

| 4,5-diaminophthalonitrile |

| Copper cyanide |

Applications in Chemical Sciences and Materials Development Non Biological Focus

Precursor in Fine Chemical Synthesis

The strategic placement of reactive functional groups makes 4,5-Dibromo-2-hydroxybenzonitrile a highly valuable intermediate in the multi-step synthesis of complex chemical entities. Halogenated benzonitriles are widely recognized as versatile building blocks in organic chemistry, serving as key precursors for a wide array of specialty chemicals. The electron-withdrawing nature of the bromine and nitrile groups, combined with the nucleophilic character of the hydroxyl group, allows for a diverse range of chemical transformations.

Synthesis of Advanced Pharmaceutical Intermediates (without mention of specific drugs or uses)

In the synthesis of complex organic molecules intended for pharmaceutical research, this compound serves as a foundational scaffold. The presence of multiple reactive sites allows for sequential and site-selective modifications, which is a critical aspect of building the complex architectures often found in advanced pharmaceutical intermediates. Ortho-hydroxybenzonitriles, in general, are considered important fine chemical intermediates in the medical field. google.com

The bromine atoms on the aromatic ring are particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-nitrogen bond-forming reactions are cornerstones of modern synthetic chemistry, enabling the introduction of a wide variety of substituents. For instance, the bromine atoms can be replaced with aryl, alkyl, or amino groups to construct more elaborate molecular frameworks.

Simultaneously, the hydroxyl and nitrile groups can undergo a range of chemical transformations. The hydroxyl group can be alkylated, acylated, or used to direct ortho-metalation, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. jeeadv.ac.in This multi-faceted reactivity allows chemists to build molecular complexity in a controlled and predictable manner, generating a library of diverse intermediates from a single starting material.

Table 1: Potential Synthetic Transformations of this compound for Intermediate Synthesis

| Functional Group | Reaction Type | Potential Outcome |

| Bromine Atoms | Suzuki-Miyaura Coupling | Formation of C-C bonds (biaryl structures) |

| Bromine Atoms | Buchwald-Hartwig Amination | Formation of C-N bonds (arylamines) |

| Hydroxyl Group | Etherification/Esterification | Protection or functionalization |

| Nitrile Group | Hydrolysis | Conversion to carboxylic acid or amide |

| Nitrile Group | Reduction | Conversion to benzylamine |

Derivatization to Specialty Chemicals and Reagents

Beyond pharmaceutical intermediates, this compound is a precursor for various specialty chemicals and laboratory reagents. The reactivity of its functional groups allows for its incorporation into larger, more complex systems. For example, the phenolic hydroxyl group, in conjunction with the nitrile, makes the compound a candidate for the synthesis of specialized dyes or indicators, where the electronic properties of the molecule can be tuned by derivatization.

Furthermore, the vicinal dibromo arrangement offers a unique platform for creating heterocyclic structures. Through reactions like nucleophilic aromatic substitution or metal-mediated cyclization, the bromine atoms can be displaced to form fused ring systems. Such structures are of interest in materials science and as ligands in catalysis. The ability to generate complex, functionalized carbo- and heterocyclic compounds from this starting material highlights its importance as a versatile building block in the synthesis of non-biological specialty chemicals.

Ligand Design in Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form stable complexes. The resulting metal complexes have a wide range of applications, including catalysis, sensing, and the construction of porous materials. The structure of this compound, with its strategically positioned hydroxyl and nitrile groups, makes it an intriguing candidate for ligand design.

Chelation Properties with Metal Centers

The ortho-positioning of the hydroxyl (-OH) and nitrile (-C≡N) groups on the benzonitrile (B105546) framework creates a potential bidentate chelation site. The hydroxyl group can be deprotonated to form a phenoxide, a strong binding site for metal ions, while the nitrogen atom of the nitrile group possesses a lone pair of electrons that can coordinate to a metal center. This arrangement allows the molecule to form a stable five-membered ring with a coordinated metal ion, a common and stabilizing feature in coordination chemistry.

While direct studies on the chelation of this compound are not widely documented, the principles are well-established with similar structures like Schiff bases and other N,O-donor ligands which form stable complexes with a variety of transition metals. derpharmachemica.commdpi.com The stability and properties of the resulting metal complexes would be influenced by the nature of the metal ion and the electronic effects of the two bromine substituents on the aromatic ring. The electron-withdrawing nature of the bromine atoms could modulate the acidity of the hydroxyl group and the donor strength of the nitrile nitrogen, allowing for fine-tuning of the electronic properties of the resulting metal complex.

Synthesis of Metal-Organic Frameworks (MOFs) Components

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. rsc.org The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the MOF. Functionalized aromatic compounds are frequently used as linkers in MOF synthesis. rsc.orgnih.gov

This compound presents several possibilities as a component for MOF synthesis. It can be used directly as a linker, with the hydroxyl and nitrile groups coordinating to the metal centers. Alternatively, it can be chemically modified to create more elaborate linkers. For example, the nitrile group could be hydrolyzed to a carboxylic acid, a very common functional group used in MOF synthesis. This would result in a 4,5-dibromo-2-hydroxybenzoic acid derivative, which could then be used to build robust frameworks. The bromine atoms could also serve as sites for post-synthetic modification, where additional functional groups are attached to the MOF after its initial synthesis, allowing for the tailoring of the pore environment for specific applications like gas storage or catalysis.

Polymer Chemistry and Materials Science

The incorporation of functional monomers into polymers is a key strategy for developing new materials with tailored properties. This compound possesses functional groups that could be utilized in polymer synthesis, either as a monomer or as a functional additive.

The presence of the hydroxyl group allows this molecule to potentially act as a monomer in condensation polymerizations, for example, with phosgene (B1210022) or its derivatives to form polycarbonates, or with dicarboxylic acids to form polyesters. Furthermore, the nitrile group is a polar functional group that can influence the properties of a polymer. Studies have shown that incorporating nitrile functionalities into polymers can enhance properties like gas selectivity in membranes. nsf.gov

Modern controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully used to polymerize functional monomers containing hydroxyl or nitrile groups. cmu.edursc.org While direct polymerization of this compound might be challenging, it could potentially be modified, for instance by attaching a polymerizable group like a vinyl or acrylate (B77674) moiety to the hydroxyl position, to create a novel functional monomer. The presence of the dibromo-substituents would impart a high refractive index and flame-retardant properties to the resulting polymer, making it suitable for specialized material applications.

Table 2: Potential Roles of this compound in Polymer Science

| Role | Polymerization Strategy | Potential Polymer Property |

| Monomer | Condensation Polymerization | High refractive index, flame retardancy |

| Functional Additive | Blending with host polymer | Modification of surface or bulk properties |

| Comonomer | Controlled Radical Polymerization | Introduction of polar nitrile and hydroxyl groups |

Monomer for Polymer Synthesis

While specific research detailing the use of this compound as a monomer for polymer synthesis is not extensively documented in the reviewed literature, its molecular architecture presents several possibilities for polymerization. The hydroxyl group can serve as a key functional handle for polycondensation reactions. For instance, it could potentially react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to produce polyurethanes. The presence of two bromine atoms also introduces the possibility of using this compound in cross-coupling polymerization reactions, such as Suzuki or Stille coupling, which are powerful methods for creating conjugated polymers. These types of polymers are of significant interest for their electronic and optical properties.

Furthermore, the nitrile group could be chemically modified either before or after polymerization to introduce other functionalities, further expanding the scope of accessible polymer structures and properties. The synthesis of thermo-responsive diblock copolymer worms using functionalized chain transfer agents for RAFT (reversible addition–fragmentation chain transfer) polymerization highlights a sophisticated approach where a tailored monomer could be incorporated to impart specific properties to the resulting polymer. mdpi.com

Incorporation into Functional Materials (e.g., optoelectronic, sensors for non-biological targets)

The incorporation of this compound into functional materials is an area of speculative promise, largely inferred from the properties of similar brominated aromatic compounds. The high bromine content of the molecule suggests its potential as a flame retardant additive in polymers. Brominated flame retardants are known to function by releasing bromine radicals upon combustion, which can interrupt the radical chain reactions of fire. nih.govresearchgate.net The photodegradation of brominated flame retardants in materials like polystyrene has been shown to be influenced by the number of bromine atoms, with higher bromination potentially leading to increased photoreactivity. nih.govresearchgate.net

Environmental Chemical Analysis and Fate Studies

The environmental fate and analysis of halogenated organic compounds are of significant concern due to their potential persistence and toxicity. While specific studies on this compound are scarce, research on related brominated phenols and disinfection byproducts provides a framework for understanding its likely environmental behavior.

Occurrence and Identification as Disinfection Byproducts (DBPs) in Water Systems

Disinfection of drinking water using chemical oxidants like chlorine is a critical public health measure that can lead to the formation of disinfection byproducts (DBPs). epa.govwa.gov These compounds arise from the reaction of disinfectants with natural organic matter present in the water. epa.govwa.gov While a wide array of DBPs have been identified, including trihalomethanes and haloacetic acids, the presence of this compound as a DBP has not been explicitly reported in the surveyed literature. epa.govacs.orgacs.org However, the formation of various brominated and iodinated phenols and other aromatic compounds as DBPs is well-documented, suggesting that under specific conditions of high bromide concentration in the source water and the presence of anthropogenic or natural precursors, the formation of brominated benzonitriles could be possible. acs.org For example, 3,5-dibromo-4-hydroxybenzaldehyde (B181551) and 3,5-dibromo-4-hydroxybenzoic acid have been identified as DBPs. acs.org

Photochemical and Chemical Degradation Pathways in Environmental Matrices

The environmental persistence of this compound would be significantly influenced by its susceptibility to degradation processes. Photodegradation is a key transformation pathway for many aromatic compounds in the environment. Halogenated aromatic compounds can absorb UV light, leading to the homolytic cleavage of carbon-halogen bonds and subsequent dehalogenation. researchgate.net The photodegradation of brominated flame retardants has been observed to proceed through such debromination steps. nih.govnih.gov It is plausible that this compound would undergo a similar process, with the carbon-bromine bonds being susceptible to photolytic cleavage, leading to the formation of less brominated benzonitriles and eventually other degradation products. The rate of photodegradation can be influenced by the solvent or matrix in which the compound is present. nih.gov

Chemical degradation, particularly through reactions with strong oxidizing or reducing agents, could also contribute to the transformation of this compound in environmental systems. The bromination of phenols is a well-understood chemical reaction, and conversely, reductive dehalogenation can occur under certain environmental conditions. khanacademy.org

Analytical Method Development for Environmental Monitoring

The detection and quantification of trace organic contaminants in environmental samples require sensitive and specific analytical methods. For a compound like this compound, methods based on gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would likely be the most effective. These techniques allow for the separation of the analyte from complex matrices and its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern. While specific methods for this compound are not described in the available literature, the general principles for the analysis of brominated phenols and other DBPs are well-established. nih.gov The development of such methods would be a prerequisite for assessing its environmental occurrence and fate.

Catalysis Research

There is currently no information available in the reviewed scientific literature to suggest that this compound has been investigated or utilized in the field of catalysis research. The molecule's functional groups could potentially lend themselves to coordination with metal centers, but this application remains hypothetical without direct research evidence.

No Information Available on the Catalytic Applications of this compound

Despite a thorough search of available scientific literature and chemical databases, no specific information or research findings could be located regarding the use of this compound as a catalyst component or as a ligand in catalytic systems.

Extensive queries have been conducted to identify any documented roles of this specific chemical compound in the field of catalysis within chemical sciences and materials development. These searches have included investigations into its potential as a ligand for metal complexes and its direct application in catalytic processes.

Therefore, the section on "" and the subsection "6.5.1. Role as Catalyst Component or Ligand in Catalytic Systems" cannot be provided at this time due to the absence of relevant data.

Compound Names Mentioned

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Process Intensification